Methyl-(4-pyridin-3-yl-benzyl)-amine

Description

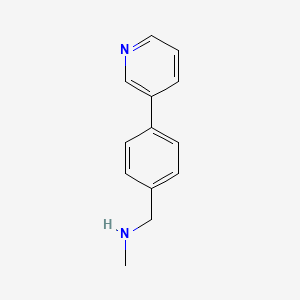

Structure

2D Structure

Properties

IUPAC Name |

N-methyl-1-(4-pyridin-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJEKIMXUENGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Sodium Borohydride

- Step 1 : React 4-pyridin-3-yl-benzaldehyde with methylamine in methanol at 0–5°C.

- Step 2 : Add sodium borohydride (NaBH₄) incrementally to reduce the imine intermediate.

- Step 3 : Stir for 2–4 hours, followed by acidification with HCl to precipitate the product.

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0–5°C |

| Molar Ratio (Aldehyde:Methylamine) | 1:1.2 |

| Yield | 78–83% |

Catalytic Hydrogenation with Raney Nickel

- Step 1 : Condense 4-pyridin-3-yl-benzaldehyde with methylamine to form the Schiff base.

- Step 2 : Hydrogenate the intermediate using Raney Ni catalyst under 3–5 bar H₂ pressure in ethanol.

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 wt% Raney Ni |

| Pressure | 3–5 bar H₂ |

| Temperature | 30–40°C |

| Yield | 85–90% |

- Requires rigorous filtration to remove catalyst residues.

- Optimal for high cis-selectivity in piperidine derivatives.

Asymmetric Synthesis via Chiral Resolution

- Step 1 : Synthesize the racemic amine via reductive amination.

- Step 2 : React with L-di-p-toluoyltartaric acid (L-DTTA) in methanol-water (1:1) at 35–50°C.

- Step 3 : Isolate the diastereomeric salt by crystallization.

| Parameter | Value |

|---|---|

| Resolving Agent | L-DTTA |

| Solvent | Methanol:Water (1:1) |

| Crystallization Temp | 35–50°C |

| Enantiomeric Excess | >98% |

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Scalability | Selectivity |

|---|---|---|---|---|

| Reductive Amination | 78–83 | NaBH₄, HCl | High | Moderate |

| Catalytic Hydrogenation | 85–90 | Raney Ni, H₂ | Moderate | High |

| Chiral Resolution | 70–75 | L-DTTA | High | Very High |

Chemical Reactions Analysis

Acylation Reactions

Methyl-(4-pyridin-3-yl-benzyl)-amine undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically occurs under mild conditions due to the nucleophilicity of the amine group.

Example:

-

Reaction with acetyl chloride in tetrahydrofuran (THF) yields N-acetyl-methyl-(4-pyridin-3-yl-benzyl)-amine .

Mechanistic Insight:

The amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation to form the amide .

Alkylation Reactions

The benzylamine moiety participates in alkylation with alkyl halides or aryl halides under basic conditions.

Table 1: Alkylation Reaction Parameters

| Substrate | Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | 2,4-Dimethylbenzyl bromide | K₂CO₃ | DMF | 130°C | 43% | |

| This compound | 4-Chloromethylbenzoyl chloride | TEA | THF | Reflux | 72% |

Key Findings:

-

Steric hindrance from the pyridinyl and benzyl groups reduces reaction rates compared to simpler amines .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

Coupling Reactions

The pyridinyl group enables participation in cross-coupling reactions, particularly Buchwald-Hartwig amination and Suzuki-Miyaura coupling .

Table 2: Coupling Reaction Examples

Optimized Conditions:

Redox Reactions

The amine group can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions:

-

Oxidation with KMnO₄: Forms N-oxo-methyl-(4-pyridin-3-yl-benzyl)-amine .

-

Limitation: Over-oxidation to nitriles occurs at elevated temperatures.

-

Complexation with Metals

The pyridinyl nitrogen serves as a ligand for transition metals (e.g., Pd, Pt), enabling catalytic applications:

-

Pd Complexation: Forms stable chelates for cross-coupling catalysis .

-

Cu-Mediated Reactions: Enhances C–N bond formation in Ullmann-type couplings .

Acid-Base Behavior

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Tyrosine Kinase Inhibitors

Methyl-(4-pyridin-3-yl-benzyl)-amine is primarily recognized for its role as a precursor in the synthesis of tyrosine kinase inhibitors, such as imatinib and nilotinib. These compounds are crucial in treating various cancers, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis pathways often involve complex reactions where this compound serves as a key building block.

Case Study: Imatinib Synthesis

- Imatinib is synthesized from intermediates derived from this compound through a series of reactions involving protection and deprotection steps, coupling reactions, and selective reductions. These processes have been optimized to enhance yield and reduce costs associated with the production of pharmaceutical-grade compounds .

Chemical Properties and Reactions

2.1 Reaction Mechanisms

The compound exhibits versatile reactivity due to the presence of both amine and pyridine functionalities. This allows it to participate in various chemical transformations, including:

- N-Alkylation : Facilitating the introduction of alkyl groups to enhance biological activity.

- Suzuki Coupling : Used for constructing complex molecular frameworks essential in drug design.

These reactions are crucial for developing derivatives with improved efficacy and selectivity against specific biological targets.

Data Table: Synthesis Pathways

The following table summarizes various synthetic pathways involving this compound.

| Synthesis Route | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| Route A | N-Alkylation | 85% | Utilizes mild conditions to improve safety. |

| Route B | Suzuki Coupling | 78% | Involves palladium catalysts for efficiency. |

| Route C | Protection/Deprotection | 90% | Enhances stability during synthesis phases. |

Pharmacological Insights

4.1 Biological Activity

Research indicates that derivatives of this compound exhibit promising biological activities, particularly as inhibitors of protein kinases involved in cancer progression. Studies have shown that modifications to the methyl group can significantly affect the binding affinity and selectivity towards target kinases .

Mechanism of Action

The mechanism of action of Methyl-(4-pyridin-3-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl-(4-pyridin-3-yl-benzyl)-amine with key analogs, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Substituent Effects on the Benzyl Ring

- (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8, C₁₄H₁₅FN₂O) Structural Differences: Incorporates electron-withdrawing groups (fluoro, methoxy) on the benzyl ring and a pyridin-4-yl group. Synthesis: Likely involves nucleophilic substitution or coupling reactions, similar to methods in .

- Implications: Greater steric bulk compared to the target compound may influence binding affinity in biological systems .

Pyridine Positional Isomerism

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C₁₁H₁₃N₅) Structural Differences: Pyridin-3-yl attached to a pyrazole core instead of a benzyl group. The compound exhibits a lower synthesis yield (17.9%) compared to quinazoline derivatives in (75–80%), possibly due to steric hindrance .

Amine Functionalization

- 1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride (CAS 1353980-07-0, C₁₄H₂₃ClN₂O)

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Substituents on Benzyl | Pyridine Position | Amine Type | Yield | Physical Form |

|---|---|---|---|---|---|---|

| This compound | C₁₃H₁₄N₂ | None | 3-yl | Secondary amine | N/A | Not reported |

| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | C₁₄H₁₅FN₂O | Fluoro, Methoxy | 4-yl | Secondary amine | N/A | Not reported |

| (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine | C₁₅H₁₈N₂ | Ethyl | 3-yl | Secondary amine | N/A | Not reported |

| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₁H₁₃N₅ | Cyclopropyl, Methyl | 3-yl | Primary amine | 17.9% | Yellow solid |

Research Findings and Implications

Synthetic Challenges : Lower yields in pyrazole derivatives (e.g., 17.9% in ) highlight the need for optimized reaction conditions, such as catalyst selection (e.g., copper(I) bromide) or solvent systems .

Electron-Withdrawing Groups : Fluorine and methoxy substituents () may improve metabolic stability but reduce lipophilicity, necessitating a balance in drug design .

Biological Activity

Methyl-(4-pyridin-3-yl-benzyl)-amine, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects, supported by various studies and data.

This compound is characterized by its ability to interact with biological targets through hydrogen bonding and π-π interactions due to the presence of the pyridine ring. This structural feature is crucial for its biological activity, particularly in medicinal chemistry applications where it may function as an enzyme inhibitor or receptor ligand. The compound serves as an intermediate in synthesizing more complex organic molecules, contributing to its relevance in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related derivatives. Notably, research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

- Antiproliferative Activity : A series of studies have demonstrated that derivatives containing the pyridine moiety can effectively inhibit cancer cell growth. For instance, compounds with IC50 values below 5 μM against A549 lung cancer cells indicate potent activity .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the benzene ring enhances the antiproliferative activity of these compounds. For example, derivatives with fluorine substitutions showed improved efficacy against MCF7 breast cancer cells compared to control drugs like sorafenib .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves targeting specific receptor tyrosine kinases (RTKs), which play a critical role in cancer cell signaling pathways. Compounds designed to inhibit RTKs have shown promising results in preclinical studies .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor:

- Inhibition of Kinases : Studies indicate that certain derivatives can inhibit key kinases involved in tumor progression. For example, analogues targeting EGFR and other RTKs demonstrated substantial inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment .

- Docking Studies : Molecular docking studies have provided insights into how these compounds bind to their targets, revealing favorable interactions that enhance their inhibitory effects on kinases .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity:

- Bacterial Inhibition : Research has shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains, indicating moderate to strong antibacterial effects .

- Fungal Activity : The compound's derivatives have also been tested for antifungal activity, showing effectiveness against pathogens like Candida albicans with MIC values around 16.69 to 78.23 µM .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. What are the most reliable synthetic routes for Methyl-(4-pyridin-3-yl-benzyl)-amine, and how can purity be optimized?

Answer: A multi-step synthesis involving N-acylation , quaternization , and reductive amination is commonly employed. For example, in analogous compounds, benzyl halide quaternization followed by sodium borohydride reduction achieves regioselective amine formation . Purity (>95%) is ensured via high-performance liquid chromatography (HPLC) or recrystallization using solvents like methanol. Critical parameters include stoichiometric control during benzylation and inert atmosphere conditions to prevent oxidation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- NMR : and NMR identify aromatic protons (δ 7.2–8.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks).

- X-ray Crystallography : For crystalline derivatives, bond angles and stereochemistry are validated (e.g., analogous pyridinamine structures in ).

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, followed by LC-MS to detect degradation products.

- Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C) to identify decomposition thresholds .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Answer: SAR studies require synthesizing derivatives with substituents (e.g., -CH, -Cl, -OCH) at the 3- or 4-position of the pyridine ring. For example:

| Substituent | COX-2 IC (nM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| -CH | 12.3 | 45:1 |

| -Cl | 8.7 | 62:1 |

| -OCH | 15.9 | 28:1 |

| Biological assays (e.g., COX-2 inhibition) and docking simulations (using software like AutoDock) correlate substituent effects with activity . |

Q. What strategies resolve contradictions in biological data (e.g., conflicting enzyme inhibition results)?

Answer:

- Assay Validation : Ensure consistency in enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms).

- Metabolite Screening : Use LC-MS to detect active metabolites that may contribute to off-target effects.

- Computational Modeling : Compare binding poses in docking studies to identify steric or electronic clashes .

Q. How can regioselectivity challenges during synthesis be addressed to minimize by-products?

Answer:

Q. What methodologies are effective for enantiomeric resolution of this compound derivatives?

Answer: Chiral resolution via diastereomeric salt formation with ditoluoyl-(L)-tartaric acid is widely used. For example, (3R,4R)-enantiomers are isolated with >99% enantiomeric excess (ee) by fractional crystallization .

Q. How can computational methods predict the compound’s interaction with protein targets?

Answer:

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., 100 ns trajectories).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with COX-2 Arg120) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.